6-Amino-1-benzyl-5-[(2-hydroxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
“6-Amino-1-benzyl-5-[(2-hydroxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the molecular formula C13H16N4O3 . It is related to a class of compounds known as pyrimidinediones .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidinedione core, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups . It also has an amino group and a benzyl group attached to the ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 276.29 . Other physical and chemical properties such as melting point, boiling point, and density are predicted to be 249.50°C, 579.00°C, and 1.4 g/cm3 respectively .Scientific Research Applications
Antithrombotic Applications
This compound and its derivatives have been explored for their potential as antithrombotic agents. Furrer et al. (1994) synthesized a related compound, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, demonstrating its application in developing new antithrombotic compounds with favorable cerebral and peripheral effects. This work underscores the compound's relevance in creating treatments for thrombotic disorders (Furrer, Wágner, & Fehlhaber, 1994).
Antibacterial Agents
Harita et al. (2017) investigated novel medium-sized lactam ring analogs as antibacterial agents, synthesizing a series of analogues from related chemical structures. This research points towards the compound's utility in generating new antibacterial substances, with some molecules displaying potent activity against specific bacterial strains (Harita, Kumar, Guduru, Ravula, & Chandra, 2017).
Anti-HIV Activity
The compound has been modified to explore its anti-HIV activities. Tang et al. (2015) synthesized 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione and observed an increase in anti-HIV integrase activity after N-3 hydroxylation while retaining anti-HIV reverse transcriptase activity. This finding demonstrates the compound's potential in HIV treatment strategies (Tang et al., 2015).
Nucleoside Analog Research
Voegel et al. (1993) explored 6-amino-5-benzyl-3-methylpyrazin-2-one, a similar compound, for its tautomeric properties and potential as a pyrimidine base analog in nucleic acids. This research contributes to our understanding of nucleoside analogs and their application in genetic research and therapy (Voegel, von Krosigk, & Benner, 1993).
Fluorescent Receptor for Metal Ions
Upadhyay and Kumar (2010) developed a new fluorescent probe based on the pyrimidine structure for selectively detecting Al3+ ions in solutions. This highlights the compound's applicability in creating sensitive detection systems for environmental and biological analyses (Upadhyay & Kumar, 2010).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also interact with palladium catalysts or organoboron reagents.
Mode of Action
Compounds with similar structures have been known to participate in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Based on its potential role in suzuki–miyaura coupling reactions , it can be inferred that this compound might be involved in carbon-carbon bond formation processes.
Result of Action
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that this compound might contribute to the formation of new carbon-carbon bonds.
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling reactions, which this compound might participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
6-amino-1-benzyl-5-(2-hydroxyethylamino)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c14-11-10(15-6-7-18)12(19)16-13(20)17(11)8-9-4-2-1-3-5-9/h1-5,15,18H,6-8,14H2,(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTOQPVGDOSDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)NCCO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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